molecular formula C19H14N2O2 B8647850 Methyl 1-(quinolin-3-yl)-1H-indole-3-carboxylate CAS No. 649550-81-2

Methyl 1-(quinolin-3-yl)-1H-indole-3-carboxylate

Cat. No. B8647850
Key on ui cas rn: 649550-81-2
M. Wt: 302.3 g/mol
InChI Key: OZNNHSQRWLJQDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07531663B2

Procedure details

5 cm3 of 1,4-dioxane, 230 cm3 of n-dodecane, 1.04 g (5 mmol) of 3-bromoquinoline and 0.6 cm3 (5 mmol) of trans-1,2-cyclohexanediamine are added at 22° C. under an argon atmosphere to 0.876 g (5 mmol) of 3-methoxycarbonyl-1H-indole, 2.23 g (10.51 mmol) of potassium orthophosphate and 0.09 g (0.5 mmol) of copper iodide. After stirring at 100° C. for 31 hours and after 48 hours at 22° C., the reaction mixture is concentrated to dryness under reduced pressure (2.7 kPa). The residue is diluted with 100 cm3 of ethyl acetate and then washed with 3 times 100 cm3 of water and 25 cm3 of saturated aqueous sodium chloride solution. After separating the phases by settling, the organic phase is dried over anhydrous magnesium sulphate, filtered and concentrated to dryness under reduced pressure (2.7 kPa) to give 1.2 g of a residue which is purified by flash chromatography [eluent: cyclohexane/ethyl acetate (8/2 by volume)]. After concentrating the fractions under reduced pressure, 0.9 g of a yellow solid is obtained, which solid is recrystallised under hot conditions from a cyclohexane (6 cm3)/ethyl acetate (a few drops) mixture to give, after filtering off and drying under reduced pressure (2.7 kPa) at 40° C., 0.15 g of 3-methoxycarbonyl-1-(quinol-3-yl)-1H-indole in the form of a white solid melting at 138° C.
Quantity
230 mL
Type
reactant
Reaction Step One
Quantity
1.04 g
Type
reactant
Reaction Step One
Quantity
0.6 mL
Type
reactant
Reaction Step One
Quantity
0.876 g
Type
reactant
Reaction Step One
Name
potassium orthophosphate
Quantity
2.23 g
Type
reactant
Reaction Step One
Quantity
0.09 g
Type
catalyst
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CCCCCCCCCCCC.Br[C:14]1[CH:15]=[N:16][C:17]2[C:22]([CH:23]=1)=[CH:21][CH:20]=[CH:19][CH:18]=2.[C@@H]1(N)CCCC[C@H]1N.[CH3:32][O:33][C:34]([C:36]1[C:44]2[C:39](=[CH:40][CH:41]=[CH:42][CH:43]=2)[NH:38][CH:37]=1)=[O:35].P([O-])([O-])([O-])=O.[K+].[K+].[K+]>[Cu](I)I.O1CCOCC1>[CH3:32][O:33][C:34]([C:36]1[C:44]2[C:39](=[CH:40][CH:41]=[CH:42][CH:43]=2)[N:38]([C:14]2[CH:15]=[N:16][C:17]3[C:22]([CH:23]=2)=[CH:21][CH:20]=[CH:19][CH:18]=3)[CH:37]=1)=[O:35] |f:4.5.6.7|

Inputs

Step One
Name
Quantity
230 mL
Type
reactant
Smiles
CCCCCCCCCCCC
Name
Quantity
1.04 g
Type
reactant
Smiles
BrC=1C=NC2=CC=CC=C2C1
Name
Quantity
0.6 mL
Type
reactant
Smiles
[C@@H]1([C@@H](CCCC1)N)N
Name
Quantity
0.876 g
Type
reactant
Smiles
COC(=O)C1=CNC2=CC=CC=C12
Name
potassium orthophosphate
Quantity
2.23 g
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Name
Quantity
0.09 g
Type
catalyst
Smiles
[Cu](I)I
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
22 °C
Stirring
Type
CUSTOM
Details
After stirring at 100° C. for 31 hours and after 48 hours at 22° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture is concentrated to dryness under reduced pressure (2.7 kPa)
ADDITION
Type
ADDITION
Details
The residue is diluted with 100 cm3 of ethyl acetate
WASH
Type
WASH
Details
washed with 3 times 100 cm3 of water and 25 cm3 of saturated aqueous sodium chloride solution
CUSTOM
Type
CUSTOM
Details
After separating the phases
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase is dried over anhydrous magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure (2.7 kPa)

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
COC(=O)C1=CN(C2=CC=CC=C12)C=1C=NC2=CC=CC=C2C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: CALCULATEDPERCENTYIELD 79.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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